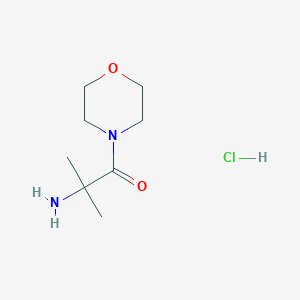
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride
Overview
Description
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride, commonly referred to as a morpholine derivative, has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H19ClN2O
- Molecular Weight : 206.71 g/mol
- Structure : Contains a morpholine ring which is pivotal to its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for mood regulation and cognitive functions.
- Cytotoxicity : Studies have shown that this compound can induce cytotoxic effects in certain cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Properties : Preliminary data indicate that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:
- Receptor Interaction : The morpholine moiety may interact with various receptors in the central nervous system (CNS), leading to altered signaling pathways.
- Enzyme Inhibition : There is evidence suggesting that the compound can inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing their availability.
- Cellular Uptake : Its structural properties allow for effective absorption across biological membranes, enhancing its bioavailability and therapeutic potential.
Table 1: Summary of Biological Activities
Case Study Analysis
A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, with significant effects observed at concentrations above 50 µM. Histological analysis revealed apoptosis as the primary mode of cell death, characterized by chromatin condensation and DNA fragmentation.
In another study focused on its anti-inflammatory properties, the compound was shown to reduce levels of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.
Toxicological Considerations
While the biological activities of this compound are promising, it is essential to consider its safety profile. Toxicological assessments have indicated:
- Potential hepatotoxicity at high doses.
- Neurological effects such as locomotor impairment observed in animal studies at elevated exposure levels.
These findings underscore the importance of further research to establish safe dosage ranges and understand the compound's long-term effects.
Properties
IUPAC Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOOHOELLXQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















